Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate
CAS No.: 146689-73-8
Cat. No.: VC2964138
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146689-73-8 |
|---|---|
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | ethyl (2R,5S)-5-aminooxane-2-carboxylate |
| Standard InChI | InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
| Standard InChI Key | DPHUSCGJQGFYGW-NKWVEPMBSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H](CO1)N |
| SMILES | CCOC(=O)C1CCC(CO1)N |
| Canonical SMILES | CCOC(=O)C1CCC(CO1)N |
Introduction
Chemical Identity and Structure
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is characterized by a six-membered tetrahydropyran ring containing an amino group at the 5-position and a carboxylate ester group at the 2-position in a trans configuration. The compound is also known by its IUPAC name ethyl (2R,5S)-5-aminooxane-2-carboxylate .
Basic Information
The compound possesses the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 146689-73-8 |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | Ethyl (2R,5S)-5-aminooxane-2-carboxylate |
| Stereochemistry | Trans configuration |
| PubChem CID | 97295024 |
Table 1: Basic identification parameters of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate
Structural Features
The compound features a saturated six-membered heterocyclic ring containing an oxygen atom (tetrahydropyran), with two key substituents: an amino group (-NH₂) at position 5 and an ethyl carboxylate group (-COOC₂H₅) at position 2. The trans configuration indicates that these two substituents are on opposite sides of the ring plane, which significantly influences the compound's three-dimensional structure and its interactions with biological targets.
The structural characteristics can be represented by the following chemical descriptors:
| Descriptor Type | Value |
|---|---|
| InChI | InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
| SMILES | CCOC(=O)[C@H]1CCC@@HN |
Table 2: Chemical descriptors of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is essential for its proper handling, storage, and application in various research contexts.
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 173.21 g/mol |
| Solubility | Soluble in organic solvents including ethanol, methanol, ethyl acetate, and dimethylsulfoxide |
| Storage Conditions | Recommended storage at -20°C under inert atmosphere in a dark place |
Table 3: Physical properties of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate
Chemical Reactivity
The compound's chemical reactivity is primarily attributed to its functional groups. The amino group at the 5-position serves as a nucleophilic center, making it amenable to various transformations including acylation, alkylation, and conjugation with electrophilic species. The ethyl carboxylate group at the 2-position can undergo hydrolysis, transesterification, and reduction reactions, offering versatility in synthetic applications.
The trans configuration of the substituents plays a crucial role in the compound's reactivity profile, affecting both its conformation and the accessibility of its functional groups to reactive partners. This stereochemistry is particularly important in contexts where the compound interacts with chiral biological targets such as enzymes or receptors.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate, each with specific advantages and limitations.
Knoevenagel Condensation Approach
One notable synthetic pathway involves the Knoevenagel condensation of functionalized enals followed by an electrocyclization step to form the desired tetrahydropyran structure. This method has demonstrated efficacy in producing the compound with good yields.
The general reaction sequence can be outlined as follows:
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Preparation of a functionalized enal
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Knoevenagel condensation with an appropriate nucleophile
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Electrocyclization to form the tetrahydropyran ring
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Introduction of the amino functionality at the 5-position
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Esterification to establish the ethyl carboxylate group
This synthetic route emphasizes the importance of selecting appropriate starting materials and optimizing reaction conditions to achieve the desired stereochemistry and functional group arrangement.
Alternative Synthetic Routes
Research has also explored alternative synthetic pathways, including:
| Synthetic Approach | Key Features | Yield Range |
|---|---|---|
| Cycloaddition Reactions | Involves [4+2] cycloaddition strategies to establish the ring system | 60-75% |
| Ring-Opening/Ring-Closing Sequences | Utilizes existing cyclic precursors that undergo ring modification | 55-70% |
| Chiral Auxiliary-Based Synthesis | Employs chiral auxiliaries to control stereochemistry | 65-80% |
Table 4: Alternative synthetic approaches for Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate
In pharmacological research contexts, synthesis of the compound has been incorporated into more complex reaction schemes, such as those involving trans-cyclopropylmethyl linking chains for the development of bivalent ligands with potential applications in receptor modulation .
Biological Activities and Applications
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate exhibits various biological activities that make it valuable in medicinal chemistry and pharmaceutical research.
| Biological Activity | Description | Research Stage |
|---|---|---|
| Anti-inflammatory | Exhibits potential to reduce inflammatory responses | Preclinical |
| Analgesic | Shows ability to mitigate pain in preliminary models | Preclinical |
| Antibacterial | Demonstrates activity against various bacterial pathogens by interfering with cell wall synthesis | Early research |
| Anticancer | Structurally similar compounds have shown activity against certain cancer cell lines | Exploratory |
Table 5: Potential therapeutic properties of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate
The amino group likely participates in interactions with bacterial enzymes or receptors, contributing to the inhibition of their activity. These properties make the compound a candidate for further development in drug discovery targeting pain management, inflammatory conditions, and infectious diseases.
Mechanistic Studies
Mechanistic studies focusing on the interaction of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate with biological targets have provided insights into its potential mode of action. Investigations have explored its binding affinity to various enzymes and receptors, including histone deacetylases, where it has shown promise as an inhibitor in epigenetic regulation.
The trans configuration of the compound is particularly significant in these interactions, as it determines the spatial arrangement of the functional groups that engage with binding sites on target proteins. This stereochemical aspect influences both the affinity and selectivity of the compound's biological activities.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies involving Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate and its derivatives have revealed important correlations between structural modifications and biological effects. Key findings include:
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The amino group at the 5-position is critical for interaction with target proteins
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Modification of the ethyl ester to other ester or amide functionalities affects both potency and selectivity
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The trans configuration is essential for optimal biological activity
-
Substitution on the tetrahydropyran ring can fine-tune pharmacokinetic properties
These insights provide valuable guidance for the rational design of more potent and selective analogues with enhanced therapeutic potential.
Applications in Medicinal Chemistry
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate has found multiple applications in medicinal chemistry, serving as a valuable building block in the synthesis of biologically active compounds.
Role as a Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of various pharmaceuticals, where its unique structural features contribute to the development of complex molecules with specific biological activities. Its applications include:
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Incorporation into heterocyclic scaffolds with enhanced pharmacological properties
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Use as a building block in the construction of peptide mimetics
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Contribution to the synthesis of enzyme inhibitors
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Utilization in the development of receptor modulators
Integration in Drug Discovery
In drug discovery programs, Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate has been integrated into research focusing on:
| Therapeutic Area | Application | Development Stage |
|---|---|---|
| Pain Management | Development of novel analgesics | Preclinical |
| Inflammatory Disorders | Creation of anti-inflammatory agents | Early research |
| Antibacterial Therapy | Design of cell wall synthesis inhibitors | Exploratory |
| Cancer Treatment | Investigation of potential antineoplastic compounds | Target identification |
Table 6: Integration of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate in drug discovery
Research has also explored the compound's potential in the context of receptor-targeted therapies, particularly in studies involving D2 and D3 receptors. The compound has been incorporated into the design of bivalent ligands with potential applications in the treatment of neurological disorders .
Comparative Analysis with Related Compounds
To contextualize the properties and applications of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate, it is informative to compare it with structurally related compounds.
Structural Analogues
Several compounds share structural similarities with Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate, including other substituted tetrahydropyran derivatives and heterocyclic compounds featuring similar functional group arrangements. The following table presents a comparative analysis:
| Compound | Structural Relationship | Key Differences | Comparative Biological Activity |
|---|---|---|---|
| Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate (cis isomer) | Stereoisomer | Cis configuration of amino and carboxylate groups | Generally lower biological activity in most assays |
| Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | Bioisostere | Contains pyrazole ring instead of tetrahydropyran | Different receptor selectivity profile |
| Ethyl 2-amino-5-bromothiazole-4-carboxylate | Heterocyclic analogue | Contains thiazole ring with different substituent pattern | Different spectrum of antibacterial activity |
Table 7: Comparative analysis with structurally related compounds
Salt Forms
The hydrochloride salt of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate (Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride) has also been extensively studied and offers distinct advantages in terms of stability, solubility, and bioavailability compared to the free base form .
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 173.21 g/mol | 209.67 g/mol |
| Water Solubility | Limited | Enhanced |
| Stability | Moderate | Improved |
| Handling Properties | More sensitive to environmental conditions | More robust |
Table 8: Comparison between free base and hydrochloride salt forms
Current Research and Future Directions
The ongoing research involving Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate spans multiple areas of investigation, with several promising directions for future study.
Current Research Focus
Current research efforts are primarily focused on:
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Elucidating the detailed mechanisms of interaction between the compound and its biological targets
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Developing more efficient and stereoselective synthetic routes
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Exploring the potential of the compound as a scaffold for combinatorial chemistry
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Investigating structure-activity relationships to optimize biological activity
These research directions are contributing to a deeper understanding of the compound's properties and expanding its potential applications in medicinal chemistry.
Future Prospects
The future research landscape for Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate appears promising, with several key areas warranting further investigation:
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Development of targeted drug delivery systems incorporating the compound
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Exploration of potential synergistic effects in combination with established therapeutic agents
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Investigation of its role in modulating specific signaling pathways
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Assessment of its potential in addressing antibiotic resistance mechanisms
These research avenues could significantly expand the utility of the compound in both basic research and applied pharmaceutical development.
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